molecular formula C10H8F2N2O2 B2746185 methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate CAS No. 1336890-32-4

methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate

Cat. No.: B2746185
CAS No.: 1336890-32-4
M. Wt: 226.183
InChI Key: OSSQSNRYTWUFGF-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a difluoromethyl group, which can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The specific safety data sheet (SDS) for this compound should be consulted for detailed safety and handling information.

Future Directions

The future directions for the use of this compound would depend on its specific applications. Imidazole compounds are widely used in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, “methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate” could potentially find use in these or other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the N-difluoromethylation of benzimidazole derivatives using reagents such as chlorodifluoromethane or fluoroform under basic conditions . The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the formation of the difluoromethylated product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects . Additionally, the compound may interact with other proteins and pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate is unique due to its benzimidazole core, which provides a versatile scaffold for the development of new drugs and materials. The presence of the difluoromethyl group further enhances its chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-(difluoromethyl)-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-16-10(15)5-3-2-4-6-7(5)14-9(13-6)8(11)12/h2-4,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSQSNRYTWUFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(=N2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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